Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate
Description
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is a pyridine derivative featuring a dimethylamino group at the 4-position and a tert-butyl ester moiety at the 2-position. This compound is of interest in organic synthesis due to the electron-donating dimethylamino group, which enhances the pyridine ring’s nucleophilicity, and the bulky tert-butyl ester, which provides steric protection and stability. It serves as a precursor or intermediate in the synthesis of chiral organocatalysts and bioactive molecules, particularly via multicomponent reactions like the Ugi reaction .
Properties
IUPAC Name |
tert-butyl 4-(dimethylamino)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-8-9(14(4)5)6-7-13-10/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPQQZUNPZVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate typically involves the reaction of 4-(dimethylamino)pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving solvents like dichloromethane and bases such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a catalyst or reagent in various organic transformations, including esterifications and acylations.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions facilitate the binding of the compound to its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate can be better understood by comparing it with analogous pyridine and heterocyclic derivatives. Key differences in substituent positions, ester groups, and heterocyclic cores critically influence reactivity, stereoselectivity, and applications.
Positional Isomers of Dimethylamino-Substituted Pyridines
- 4-(Dimethylamino)-2-pyridine-carboxaldehyde vs. 4-(Dimethylamino)-3-pyridine-carboxaldehyde: In Ugi reactions, the aldehyde group’s position (2- vs. 3-) on the pyridine ring significantly impacts diastereoselectivity. For example, 4-(dimethylamino)-3-pyridine-carboxaldehyde (Scheme 15 in ) achieved higher diastereoselectivity (dr > 95:5) compared to the 2-isomer (dr < 70:30) under identical conditions . This suggests that the 3-positioned aldehyde stabilizes transition states more effectively, likely due to steric or electronic factors.
- 4-(Dimethylamino)nicotinaldehyde: This compound, used in a diastereoselective Ugi reaction (Scheme 5 in ), yielded products with 92:8 dr, highlighting the role of the dimethylamino group at the 4-position in directing stereochemical outcomes .
Ester Group Variations
- For instance, ethyl esters are more prone to hydrolysis than tert-butyl esters, making the latter preferable in prolonged reactions .
- tert-Butyl (4-chloropyridin-2-yl)carbamate () :
The carbamate group here offers greater hydrolytic stability compared to the ester in the target compound, but the electron-withdrawing chloro substituent reduces the pyridine ring’s nucleophilicity .
Heterocycle Modifications
- Thienopyridine Derivatives (): Thieno[2,3-b]pyridine systems introduce a sulfur atom, altering electronic properties (e.g., increased π-acidity) and enabling applications in materials science or medicinal chemistry. For example, ethyl 4-(dimethylamino)-3-(pyrrol-1-yl)thienopyridine-2-carboxylate (MW: 315.4 g/mol) exhibits distinct absorption spectra compared to pyridine analogs .
Functional Group Comparisons
- DMAP (4-Dimethylaminopyridine): The absence of the tert-butyl ester in DMAP enhances its basicity and catalytic efficiency in acylation reactions. However, the tert-butyl group in the target compound may modulate solubility and steric interactions in organocatalytic applications .
- tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate (): This piperidine derivative shares the tert-butyl ester but lacks the pyridine core, resulting in different electronic profiles and reactivity in conjugate additions .
Biological Activity
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate (commonly referred to as DMAP-2-COOH) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a tert-butyl ester and a dimethylamino group. The molecular formula is C₁₁H₁₅N₃O₂, and it has a molecular weight of approximately 219.26 g/mol. The compound's structure allows for significant interactions with biological targets, making it a candidate for various therapeutic applications.
DMAP-2-COOH acts primarily as a nucleophilic catalyst in acylation reactions, which is essential in organic synthesis. Its biological activity extends beyond catalysis, influencing several pathways:
- Antimicrobial Activity : DMAP derivatives have been shown to exhibit antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications to the pyridine ring can enhance the compound's efficacy against Gram-positive bacteria .
- Anticancer Potential : Research has demonstrated that DMAP derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds related to DMAP have shown IC₅₀ values in the nanomolar range against breast cancer cells, suggesting potent anticancer activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cancer progression and other diseases .
Pharmacological Effects
The pharmacological profile of DMAP-2-COOH includes several noteworthy effects:
- Cytotoxicity : In vitro studies have revealed that DMAP derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies .
- Selectivity Index : The selectivity index of DMAP compounds often exceeds 20, indicating a favorable therapeutic window where the compound effectively targets cancer cells with minimal effects on healthy tissues .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of DMAP derivatives on MDA-MB-231 triple-negative breast cancer cells. The results indicated an IC₅₀ value of 0.126 μM, demonstrating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of DMAP derivatives against Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL, showcasing their potential as novel antimicrobial agents .
Table 1: Biological Activity Summary of DMAP Derivatives
| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 0.126 | >20 |
| Antimicrobial | Staphylococcus aureus | 0.25 - 1 | N/A |
| Enzyme Inhibition | Various Kinases | N/A | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Biological Activity |
|---|---|---|
| DMAP-2-COOH | None | Base compound |
| Methylated DMAP | Methyl group at N position | Increased anticancer activity |
| Ethyl ester derivative | Ethyl instead of tert-butyl | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
